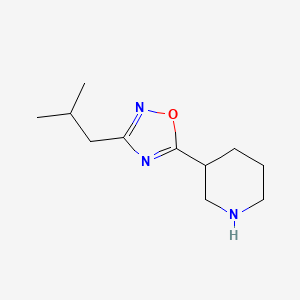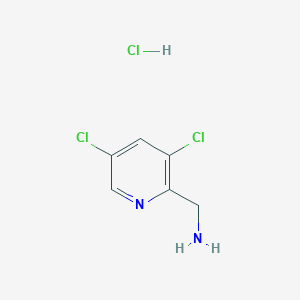![molecular formula C6H5BrN4 B11889807 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[3,2-d]pyrimidine core. The presence of the bromine atom and the pyrimidine ring system contributes to its distinct chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the reaction of 5H-pyrrolo[3,2-d]pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-5H-pyrrolo[3,2-d]pyrimidin-2-amine, while a Suzuki coupling reaction could produce a biaryl derivative .
Wissenschaftliche Forschungsanwendungen
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Pharmaceutical Research: It is a key intermediate in the synthesis of potential drug candidates for treating various diseases, including cancer and inflammatory disorders.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The bromine atom and the pyrimidine ring system allow the compound to bind effectively to the active sites of these targets, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Uniqueness
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C6H5BrN4 |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11) |
InChI-Schlüssel |
KTMOPWPITPACKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=NC=C2N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


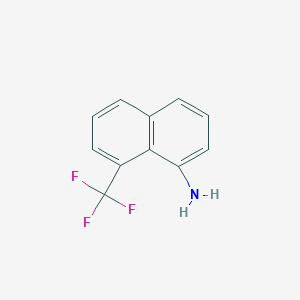
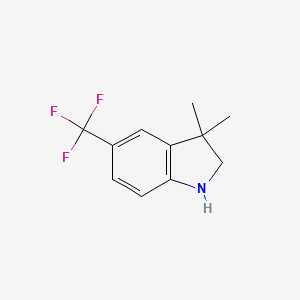

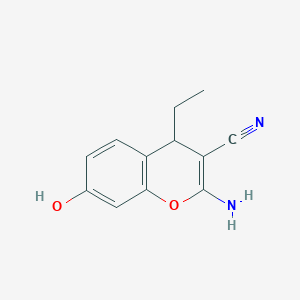
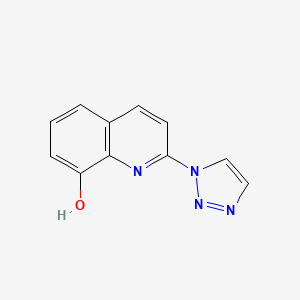
![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)
![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)





